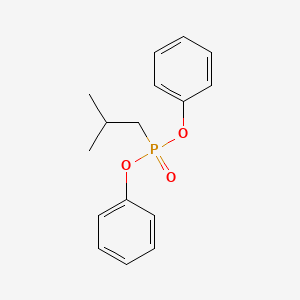

Diphenyl (2-methylpropyl)phosphonate

Description

Structure

3D Structure

Properties

CAS No. |

53235-71-5 |

|---|---|

Molecular Formula |

C16H19O3P |

Molecular Weight |

290.29 g/mol |

IUPAC Name |

[2-methylpropyl(phenoxy)phosphoryl]oxybenzene |

InChI |

InChI=1S/C16H19O3P/c1-14(2)13-20(17,18-15-9-5-3-6-10-15)19-16-11-7-4-8-12-16/h3-12,14H,13H2,1-2H3 |

InChI Key |

IKZDQUQZLWJOPL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Diphenyl 2 Methylpropyl Phosphonate and Analogous Phosphonates

Overview of Historical and Contemporary Approaches to Dialkyl/Diaryl Phosphonate (B1237965) Synthesis

The formation of the C-P bond is a cornerstone of organophosphorus chemistry, with several named reactions forming the foundation of phosphonate synthesis.

Historically, the Michaelis-Arbuzov reaction , discovered by August Michaelis and later extensively explored by Aleksandr Arbuzov, has been the most prominent method for preparing phosphonates. wikipedia.orgnih.govorganic-chemistry.org This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to yield a dialkyl alkylphosphonate. wikipedia.org The classical mechanism proceeds via a two-step S\sub{N}2 process: the initial nucleophilic attack of the phosphorus atom on the alkyl halide to form a quasi-phosphonium salt intermediate, followed by the dealkylation of this intermediate by the displaced halide ion. jk-sci.com

Another significant historical method is the Michaelis-Becker reaction , which involves the deprotonation of a dialkyl phosphite to form a phosphite anion, followed by its reaction with an alkyl halide.

Contemporary approaches have focused on expanding the scope and improving the efficiency and sustainability of these classical reactions. The Hirao reaction , a palladium-catalyzed cross-coupling of dialkyl phosphites with aryl or vinyl halides, has emerged as a powerful tool for the synthesis of aryl- and vinylphosphonates. nih.govnih.govsemanticscholar.org This reaction has seen significant development, with advancements in catalyst systems to improve yields and reduce catalyst loading. nih.gov Modern variations of the Michaelis-Arbuzov reaction have also been developed, including Lewis acid-catalyzed versions that can proceed at room temperature and solvent-free approaches under flow conditions, highlighting a move towards greener and more efficient synthetic protocols. researchgate.net

Optimized Synthesis of Diphenyl (2-methylpropyl)phosphonate: Strategic Considerations

The synthesis of Diphenyl (2-methylpropyl)phosphonate can be strategically approached using the principles of the Michaelis-Arbuzov reaction. The key reactants would be a diphenyl phosphite derivative and a 2-methylpropyl halide.

Detailed Reaction Mechanisms and Pathways for Optimized Synthesis

The optimized synthesis of Diphenyl (2-methylpropyl)phosphonate would likely follow a modified Michaelis-Arbuzov pathway. The reaction is initiated by the nucleophilic attack of triphenyl phosphite on 2-methylpropyl halide (e.g., 1-bromo-2-methylpropane). This forms a trialkoxyphosphonium salt intermediate.

The steric hindrance from the branched 2-methylpropyl group might slow down the initial S\sub{N}2 attack compared to a primary linear alkyl halide. The subsequent step involves the dealkylation of the phosphonium (B103445) intermediate. In the case of triphenyl phosphite, the phenyl group is a poor leaving group in a classical S\sub{N}2 reaction with the halide anion. Therefore, the reaction often requires thermal promotion to drive the rearrangement of the intermediate to the final phosphonate product, with the elimination of a phenyl halide.

An alternative and often more efficient approach for diaryl phosphonates involves the reaction of a dialkyl phosphite with an aryl halide in the presence of a catalyst (Hirao coupling), or the reaction of a triaryl phosphite with an alcohol in the presence of a halide catalyst. For the synthesis of Diphenyl (2-methylpropyl)phosphonate, a plausible optimized route would be the reaction of diphenyl phosphite with 2-methylpropan-1-ol in the presence of a suitable catalyst.

A proposed mechanism for the synthesis of a generic diphenyl alkylphosphonate via a palladium-catalyzed Michaelis-Arbuzov reaction of a triaryl phosphite and an aryl iodide, which can be adapted for alkyl halides, involves the following key steps:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl iodide to form a Pd(II) intermediate.

Phosphonium Salt Formation: The triaryl phosphite reacts with the Pd(II) complex to form a phosphonium salt.

Reductive Elimination: The phosphonium salt undergoes reductive elimination to form the aryl phosphonate and regenerate the Pd(0) catalyst. The presence of water has been shown to promote this reaction under mild conditions. organic-chemistry.org

Development and Application of Novel Catalytic Systems in Diphenyl (2-methylpropyl)phosphonate Synthesis

Modern phosphonate synthesis heavily relies on the development of novel catalytic systems to enhance reaction efficiency, selectivity, and substrate scope. For the synthesis of diaryl alkylphosphonates, palladium-based catalysts are widely used in Hirao-type cross-coupling reactions. nih.gov The use of ligands such as 1,1′-bis(diphenylphosphino)ferrocene (dppf) in combination with Pd(OAc)\sub{2} has been shown to improve the efficiency of these couplings, allowing for lower catalyst loadings and the use of a wider range of aryl halides. nih.gov

Nickel-catalyzed cross-coupling reactions have also emerged as a viable alternative to palladium, offering a more cost-effective approach. nih.gov For Michaelis-Arbuzov reactions, Lewis acids have been employed to facilitate the reaction under milder conditions. Furthermore, the use of metal-based catalysts containing phosphonate moieties themselves has been explored, creating self-assembled catalytic systems. chemeurope.com The development of solvent-free and catalyst-free methods, often utilizing microwave irradiation or flow chemistry, represents the forefront of catalytic innovation in this field. researchgate.netresearchgate.net

| Catalyst System | Reaction Type | Key Advantages | Typical Substrates |

|---|---|---|---|

| Pd(OAc)₂ / dppf | Hirao Coupling | Lower catalyst loading, broader substrate scope | Aryl halides and dialkyl phosphites |

| NiCl₂(dppp) | Hirao-type Coupling | Cost-effective alternative to palladium | Aryl halides and dialkyl phosphites |

| Lewis Acids (e.g., ZnCl₂, AlCl₃) | Michaelis-Arbuzov | Milder reaction conditions (room temperature) | Alkyl halides and trialkyl phosphites |

| None (Microwave-assisted) | Michaelis-Arbuzov / Hirao | Solvent-free, rapid reaction times | Alkyl/Aryl halides and phosphites |

Green Chemistry Principles and Sustainable Approaches in Phosphonate Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for phosphonates. diamond.ac.uk A major focus is the reduction or elimination of hazardous solvents and reagents. Solvent-free Michaelis-Arbuzov reactions, conducted under microwave or flow conditions, exemplify this trend. researchgate.net The use of more environmentally benign solvents, such as water or ionic liquids, is also being explored. organic-chemistry.org

Catalysis plays a crucial role in green phosphonate synthesis. The development of highly efficient catalysts that can operate under mild conditions with low catalyst loadings minimizes energy consumption and waste generation. nih.gov Atom economy is another key principle, and reactions like the alcohol-based Michaelis-Arbuzov reaction, which utilizes alcohols instead of alkyl halides, offer a more atom-economical pathway. rsc.org Furthermore, the use of renewable starting materials and the development of catalytic systems based on earth-abundant and non-toxic metals are active areas of research aimed at enhancing the sustainability of phosphonate synthesis.

Stereoselective Synthesis and Enantiomeric Purity Considerations in Phosphonate Chemistry

The phosphorus atom in a phosphonate can be a stereocenter when it is bonded to four different substituents. The synthesis of enantiomerically pure P-chiral phosphonates is a significant challenge and an area of active research.

One common strategy involves the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com A chiral alcohol, for instance, can be reacted with a phosphonic dichloride to introduce a chiral center, which can then direct the stereochemical outcome of subsequent reactions. After the desired stereochemistry at the phosphorus center is established, the chiral auxiliary can be removed. Evans' oxazolidinones and pseudoephedrine are examples of chiral auxiliaries that have been successfully employed in asymmetric synthesis. rsc.org

Diastereoselective synthesis is another powerful approach. This can be achieved by reacting a prochiral phosphonate with a chiral reagent or catalyst. For example, the asymmetric cyclopropanation of olefins with phosphonyl-containing diazo compounds using engineered carbene transferases can produce cyclopropylphosphonates with high diastereo- and enantioselectivity. nih.gov The development of chiral catalysts, including those based on transition metals with chiral ligands and organocatalysts, has enabled the enantioselective synthesis of a variety of chiral phosphonates. mdpi.comnih.gov

The determination of enantiomeric purity is crucial in stereoselective synthesis. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) with chiral stationary phases, is a widely used technique for separating and quantifying enantiomers. Nuclear magnetic resonance (NMR) spectroscopy using chiral solvating or derivatizing agents can also be employed to determine enantiomeric excess.

| Method | Principle | Example | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereochemistry. | Use of Evans' oxazolidinones or pseudoephedrine. | Often >90% |

| Diastereoselective Synthesis | Reaction of a prochiral substrate with a chiral reagent or catalyst. | Asymmetric cyclopropanation with engineered enzymes. nih.gov | Up to 99% nih.gov |

| Chiral Catalysis | Use of a chiral metal complex or organocatalyst. | Rh₂(S-biTISP)₂-catalyzed cyclopropanation. nih.gov | 76-92% nih.gov |

Derivatization Strategies and Functional Group Transformations of Diphenyl (2-methylpropyl)phosphonate

The diphenyl (2-methylpropyl)phosphonate molecule offers several sites for derivatization and functional group transformations, allowing for the synthesis of a variety of related compounds.

The most common transformation is the hydrolysis of the phenyl phosphonate esters to the corresponding phosphonic acid. This can be achieved under acidic conditions, for example, by refluxing with concentrated hydrochloric acid. nih.govbeilstein-journals.orgresearchgate.net The mechanism for the acidic hydrolysis of diphenyl phosphonates is believed to involve protonation of the phosphonate oxygen, followed by nucleophilic attack of water and subsequent elimination of phenol. beilstein-journals.org Basic hydrolysis of diphenyl phosphonates typically leads to the monoester. beilstein-journals.org Hydrogenolysis using catalysts like Pd/C or Adam's catalyst (PtO\sub{2}) can also be employed to cleave the phenyl esters to yield the phosphonic acid. researchgate.net

The P=O bond of the phosphonate can be reduced to a phosphine (B1218219). This transformation is challenging due to the high stability of the phosphoryl group. However, various reducing agents, such as silanes in the presence of a catalyst, have been developed for the reduction of phosphine oxides, and these methods can be adapted for phosphonates. organic-chemistry.orgliv.ac.uk

The phenyl groups of the phosphonate can also be a site for functionalization. For instance, electrophilic aromatic substitution reactions could be performed on the phenyl rings, although the phosphonate group would act as a deactivating group. A more versatile approach is the use of ortho-lithiation followed by reaction with an electrophile to introduce substituents at the ortho position of the phenyl rings.

Furthermore, the 2-methylpropyl group can potentially undergo functionalization, for example, through free-radical halogenation, although this might be less selective.

Finally, the entire diphenyl phosphonate group can be converted to other phosphorus-containing functionalities. For instance, reaction with fluorinating agents can convert diphenylphosphonates to the corresponding fluorophosphonates. nih.gov

Functionalization at the 2-Methylpropyl Chain

Modification of the 2-methylpropyl (isobutyl) chain of Diphenyl (2-methylpropyl)phosphonate can introduce diverse functionalities. While the alkyl chain is generally unreactive, functionalization can be achieved under specific conditions, primarily through free-radical reactions.

Free-Radical Halogenation is a potential method to introduce a halogen atom onto the isobutyl chain. This process involves the initiation of a radical chain reaction, typically using UV light or a radical initiator, in the presence of a halogen such as chlorine or bromine. The reaction proceeds via the abstraction of a hydrogen atom from the alkyl chain by a halogen radical, followed by reaction of the resulting alkyl radical with a halogen molecule. Due to the presence of primary, secondary, and tertiary C-H bonds in the isobutyl group, this reaction can lead to a mixture of isomeric products. The selectivity of the halogenation is dependent on the halogen used, with bromine being more selective for the most substituted carbon.

| Reaction Type | Reagents | Potential Products | Key Considerations |

| Free-Radical Halogenation | Diphenyl (2-methylpropyl)phosphonate, Halogen (Cl₂ or Br₂), UV light or radical initiator | Halogenated diphenyl (2-methylpropyl)phosphonate isomers | Can lead to a mixture of products; bromine offers higher selectivity. |

Modification of the Phenyl Moieties

The phenyl groups of Diphenyl (2-methylpropyl)phosphonate can be modified through electrophilic aromatic substitution reactions. The phosphonate group, -P(O)(OPh)₂, influences the reactivity of the phenyl rings and directs the position of incoming electrophiles. The phosphonate group is generally considered to be an electron-withdrawing group, and as such, it deactivates the phenyl rings towards electrophilic attack and directs incoming substituents to the meta position.

Nitration , for instance, can be achieved by treating the phosphonate with a mixture of nitric acid and sulfuric acid. This would be expected to yield primarily the meta-nitro substituted product. Similarly, other electrophilic aromatic substitution reactions such as halogenation (with a halogen and a Lewis acid catalyst) and Friedel-Crafts reactions (acylation or alkylation) would also be expected to show a preference for the meta position.

Recent research has also demonstrated that the phosphonate group can act as a directing group for ortho C-H borylation . This reaction, typically catalyzed by an iridium complex, allows for the selective introduction of a boryl group at the position ortho to the phosphonate ester linkage. This provides a versatile handle for further functionalization of the phenyl rings.

| Reaction Type | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Diphenyl (2-methylpropyl)phosphonate with -NO₂ at the meta position(s) |

| Halogenation | X₂ (e.g., Br₂), Lewis Acid (e.g., FeBr₃) | Diphenyl (2-methylpropyl)phosphonate with -X at the meta position(s) |

| Friedel-Crafts Acylation | Acyl chloride, Lewis Acid (e.g., AlCl₃) | Diphenyl (2-methylpropyl)phosphonate with -C(O)R at the meta position(s) |

| Ortho C-H Borylation | Bis(pinacolato)diboron, Iridium catalyst | Diphenyl (2-methylpropyl)phosphonate with a boryl group at the ortho position(s) |

Chemical Transformations at the Phosphonate Center

The phosphorus center of Diphenyl (2-methylpropyl)phosphonate is susceptible to various chemical transformations, allowing for the conversion of the phosphonate ester into other important phosphorus-containing functional groups.

Hydrolysis of the diphenyl ester to the corresponding (2-methylpropyl)phosphonic acid is a common transformation. This can be achieved under acidic conditions, for example, by refluxing with concentrated hydrochloric acid. nih.gov The mechanism likely involves protonation of the phosphoryl oxygen, followed by nucleophilic attack of water and subsequent elimination of phenol. nih.gov This process is repeated to cleave the second phenyl ester. nih.gov

| Reaction | Reagents | Product | Typical Conditions |

| Acidic Hydrolysis | Concentrated HCl | (2-methylpropyl)phosphonic acid | Reflux |

Conversion to Fluorophosphonates has been reported for diphenylphosphonates. This transformation can be accomplished by treating the diphenyl phosphonate with ammonium (B1175870) fluoride. This reaction proceeds via the substitution of the phenoxy groups with fluoride, yielding a more reactive phosphonofluoridate.

Conversion to Phosphonochloridates is a key transformation that opens up the synthesis of a variety of other phosphonate derivatives, such as phosphonamidates. While direct chlorination of diphenyl phosphonates can be challenging, a common strategy involves the initial hydrolysis to the monoester, followed by treatment with a chlorinating agent like thionyl chloride or oxalyl chloride to yield the phosphonochloridate. General methods for the conversion of dialkyl phosphonates to the corresponding phosphonochloridates using reagents like phosphorus pentachloride or phosphorus oxychloride are also well-established and may be applicable. nih.gov

| Transformation | Typical Reagents | Resulting Functional Group |

| Fluorination | NH₄F | Phosphonofluoridate |

| Chlorination (via monoester) | 1. Base (for hydrolysis) 2. SOCl₂ or (COCl)₂ | Phosphonochloridate |

Hydrolysis and Transesterification Mechanisms: Kinetic and Thermodynamic Aspects

The hydrolytic stability of the carbon-phosphorus (C-P) bond is a defining characteristic of phosphonates, rendering them resistant to enzymatic cleavage by phosphatases and phosphodiesterases. nih.gov However, the ester linkages (P-O-C) are susceptible to cleavage under both acidic and basic conditions. The hydrolysis of phosphonate diesters, such as Diphenyl (2-methylpropyl)phosphonate, typically proceeds through a consecutive two-step mechanism, involving the formation of a phosphonate monoester intermediate before yielding the final phosphonic acid. nih.govmdpi.com

Under acidic conditions, the reaction is often catalyzed by strong acids like hydrochloric acid (HCl). mdpi.comresearchgate.net The mechanism of hydrolysis for each ester group can vary. The major pathway is typically an associative bimolecular mechanism (AAc2), which involves a nucleophilic attack by water on the phosphorus atom, leading to P-O bond cleavage. nih.gov However, for sterically hindered alkyl groups, such as the isobutyl (2-methylpropyl) group, a dissociative unimolecular mechanism (AAl1) involving C-O bond cleavage can become competitive or even predominant. nih.govresearchgate.net This AAl1 pathway is facilitated by the formation of a relatively stable carbocation from the departing alkyl group.

Transesterification, the exchange of the ester groups with another alcohol, follows similar mechanistic principles. The reaction can be catalyzed by acids or bases and involves nucleophilic attack of an alcohol on the electrophilic phosphorus center. The equilibrium of the reaction is dictated by the relative concentrations and nucleophilicity of the competing alcohol and leaving groups.

Table 1: Representative Kinetic Data for Acid-Catalyzed Hydrolysis of Substituted Dimethyl α-Hydroxybenzylphosphonates

This table presents data for analogous compounds to illustrate the influence of electronic effects on hydrolysis rates. Data for Diphenyl (2-methylpropyl)phosphonate is not explicitly available but would be expected to follow similar trends.

| Substituent (on Phenyl Ring) | k₁ (h⁻¹) | k₂ (h⁻¹) | Overall Reaction Time (h) |

| 4-NO₂ | 7.56 | 1.32 | 2.5 |

| 4-Cl | 3.36 | 0.66 | 5.5 |

| 4-F | 2.82 | 0.60 | 6.0 |

| Unsubstituted (H) | 2.64 | 0.60 | 6.5 |

| 4-CH₃ | 1.80 | 0.48 | 8.0 |

| 4-OCH₃ | 1.56 | 0.42 | 9.5 |

| Data sourced from studies on the hydrolysis of substituted α-hydroxybenzylphosphonates. mdpi.com |

Rearrangement Reactions Involving the Phosphonate Moiety: Studies of Bond Migration and Scission

Rearrangement reactions involving the phosphonate moiety are critical transformation pathways that can lead to significant structural changes. A prominent example in organophosphorus chemistry is the Phospha-Brook rearrangement, which typically involves the isomerization of α-hydroxyphosphonates to phosphates in the presence of a base. researchgate.net While Diphenyl (2-methylpropyl)phosphonate itself does not possess the requisite α-hydroxy group, understanding this mechanism provides insight into potential rearrangements of its derivatives.

The general mechanism of the Phospha-Brook rearrangement is initiated by the deprotonation of the α-hydroxyl group to form an alkoxide. This is followed by a nucleophilic attack of the oxygen anion on the adjacent electrophilic phosphorus atom, forming a pentacoordinate phosphate (B84403) intermediate. Subsequent cleavage of the P-C bond results in the formation of a carbanion and a phosphate ester. researchgate.net The driving force for this rearrangement is the formation of the thermodynamically more stable P-O bond at the expense of the P-C bond. The stability of the resulting carbanion is a crucial factor; the reaction is favored when the α-carbon substituent can effectively stabilize the negative charge. researchgate.net

Studies on related phosphonate systems have also explored other types of bond migration and scission events. For instance, certain radical-based reactions can lead to rearrangements. A semi-pinacol type rearrangement has been observed in reactions involving the 1,2-aryl migration of radical-functionalized alkenes, leading to the synthesis of γ-oxo-phosphonates. oaepublish.com These transformations highlight the versatility of the phosphonate group and its ability to participate in complex intramolecular bond-forming and bond-breaking processes under specific reaction conditions.

Radical Reactions and Their Initiation Mechanisms: Pathways and Intermediates

The carbon-phosphorus bond in phosphonates is generally robust, but the phosphonate moiety can participate in and influence radical reactions. These reactions typically proceed through a chain mechanism involving three key stages: initiation, propagation, and termination. chemistrysteps.com

Initiation: The formation of phosphorus-centered radicals is the critical first step. This can be achieved through various methods, including photoredox catalysis, which utilizes light to excite a catalyst that can then oxidize or reduce a precursor to generate a radical species. nih.govprinceton.edu Another common method involves the use of radical initiators like peroxides, which contain weak bonds that cleave homolytically upon heating to form radicals. chemistrysteps.com For organophosphonates, a phosphoryl radical (R-P(O)•-OR) can be generated, for instance, by the oxidation of a corresponding H-phosphonate. oaepublish.com

Propagation: Once formed, the phosphorus-centered radical is highly reactive. A key pathway involves the addition of the radical to an unsaturated bond (e.g., an alkene or alkyne), which generates a new carbon-centered radical intermediate. oaepublish.com This intermediate can then participate in further reactions, propagating the radical chain. A crucial intermediate in many of these transformations is the P(IV) phosphoranyl radical. nih.gov This species can undergo β-scission, a process where a bond beta to the radical center breaks, leading to the formation of a stable P(V) product and a new alkyl radical. nih.govprinceton.edu This β-scission is often irreversible and serves as a driving force for the reaction. nih.gov

Termination: The radical chain is terminated when two radical species combine to form a stable, non-radical molecule. chemistrysteps.com This can involve the coupling of two alkyl radicals, two phosphorus radicals, or a cross-coupling between an alkyl and a phosphorus radical.

These radical pathways enable the formation of new C-P bonds and the functionalization of molecules in ways that are not accessible through traditional ionic chemistry. oaepublish.comnih.gov

Coordination Chemistry and Ligand Properties in Metal Complex Formation

Organophosphonates, including diphenyl phosphonates, are effective ligands in coordination chemistry, forming stable complexes with a wide range of transition metals such as palladium (Pd), platinum (Pt), iron (Fe), zinc (Zn), and manganese (Mn). rsc.orgnih.govmdpi.com The coordination typically occurs through the oxygen atoms of the phosphonate group (P=O and P-O-R), which act as hard donor sites, showing a high affinity for metal ions. mdpi.comresearchgate.net

The phosphonate ligand can coordinate to metal centers in several modes. It can act as a monodentate ligand through the phosphoryl oxygen or as a bridging ligand connecting multiple metal centers, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). mdpi.comresearchgate.net In the case of diphenyl phosphonate, the phenyl groups introduce steric bulk, which can influence the geometry and coordination number of the resulting metal complex. researchgate.net

The synthesis of such complexes often involves the reaction of a metal salt (e.g., a metal chloride) with the phosphonate ligand. rsc.org Studies on the reaction of chloro-complexes of palladium and platinum with diphenyl phosphonate have led to the isolation of various complex types, including structures like [M{(PhO)₂PO}₂{(PhO)₂POH}₂] and [MCl{(RO)₂PO}{(RO)₂POH}L], where M is the metal and L is another ligand. rsc.org The presence of both the phosphonate anion (RO)₂PO⁻ and its conjugate acid (RO)₂POH within the same complex highlights the ligand's ability to exist in different protonation states.

The properties of these metal phosphonate complexes, such as their thermal and chemical stability, are often exceptional due to the strength of the metal-oxygen-phosphorus linkage. mdpi.com These characteristics make them promising materials for applications in catalysis, gas sorption, and ion exchange. researchgate.net

Table 2: Examples of Metal Complexes Formed with Diphenyl Phosphonate and Related Ligands

| Metal | Complex Type/Formula Example | Coordination Mode | Reference |

| Palladium (Pd) | [PdCl{(PhO)₂PO}{(PhO)₂POH}] | Monodentate/Bridging | rsc.org |

| Platinum (Pt) | trans-[Pt{(PhO)₂PO}₂L₂] (L = Et₃As, Et₃P) | Monodentate via P=O | rsc.org |

| Platinum (Pt) | [PtX{(PhO)₂PO}(Bu₃P)₂] (X = Br, I, etc.) | Monodentate | rsc.org |

| Cadmium (Cd) | Cd(HO₃PPh)₂ | Bridging via O-P-O | |

| Manganese (Mn) | [Mn(HO₃PPh)₂(H₂O₃PPh)₂(H₂O)₂] | Bridging via O-P-O | mdpi.com |

Reactivity Towards Nucleophilic and Electrophilic Reagents: Pathway Elucidation

The reactivity of Diphenyl (2-methylpropyl)phosphonate is characterized by the electrophilic nature of the phosphorus atom and the nucleophilic character of the phosphoryl oxygen.

Reactivity with Nucleophiles: The phosphorus atom in the phosphonate group is electron-deficient due to the polarization of the P=O bond and the electronegativity of the four attached oxygen atoms. This makes it a prime target for attack by nucleophiles. researchgate.net A wide range of O-, N-, and S-nucleophiles can react with phosphonates, typically resulting in the displacement of one of the phenoxy or 2-methylpropoxy groups. researchgate.netnih.gov The reaction proceeds via a nucleophilic substitution mechanism, often involving a pentacoordinate intermediate or transition state. frontiersin.org The facility of this substitution depends on the strength of the incoming nucleophile and the stability of the leaving group. Phenoxide is a relatively good leaving group, facilitating these reactions. This reactivity is the basis for synthesizing mixed phosphonates, phosphonamidates (with N-nucleophiles), and phosphonothioates (with S-nucleophiles). nih.gov

Reactivity with Electrophiles: While the phosphorus atom is electrophilic, the phosphoryl oxygen (P=O) possesses lone pairs of electrons and is nucleophilic. It can react with strong electrophiles. For instance, phosphonates can be activated by reaction with triflic anhydride. nih.gov This reaction is proposed to form a highly reactive phosphonium ion intermediate, which dramatically increases the electrophilicity of the phosphorus atom. nih.gov This "activation" makes the phosphonate ester groups, which are typically poor leaving groups, susceptible to displacement by even weak nucleophiles like chloride ions. This two-step activation-substitution strategy provides a mild and chemoselective method for the modular synthesis of various phosphonylated derivatives. nih.gov

The classic Michaelis-Arbuzov reaction, a cornerstone of phosphonate synthesis, also illustrates this dual reactivity. It involves the nucleophilic attack of a phosphite (a P(III) species) on an alkyl halide (an electrophile) to form a phosphonium intermediate, which then rearranges to the thermodynamically stable P(V) phosphonate. wikipedia.orgorganic-chemistry.org While this is a synthetic reaction, it underscores the fundamental nucleophilic character of trivalent phosphorus and the electrophilic pathways available to organophosphorus compounds.

Advanced Research and Applications

Mechanistic Investigations

The simple structure of Diphenyl (2-methylpropyl)phosphonate makes it an ideal substrate for studying the mechanisms of fundamental reactions in organophosphorus chemistry. For instance, the kinetics of its hydrolysis under acidic or basic conditions can be monitored to understand the factors influencing the stability of the P-C and P-O bonds. Furthermore, its reactions with various nucleophiles and electrophiles can provide insights into the reactivity of the phosphonate (B1237965) group.

Role in Synthetic Methodology Development

New synthetic methods for the formation of phosphonate esters are often tested on simple model compounds like Diphenyl (2-methylpropyl)phosphonate. This allows for the optimization of reaction conditions (catalyst, solvent, temperature) and an assessment of the method's efficiency and functional group tolerance before applying it to more complex substrates.

Comparative Studies and Structure-Activity Relationships

By systematically varying the alkyl and aryl groups of the phosphonate ester, researchers can conduct comparative studies to establish structure-activity relationships. For example, comparing the spectroscopic and reactive properties of Diphenyl (2-methylpropyl)phosphonate with its straight-chain analogue, Diphenyl (butyl)phosphonate, can reveal the influence of steric hindrance from the branched alkyl group on the compound's characteristics.

Conclusion

Diphenyl (2-methylpropyl)phosphonate, while a structurally straightforward molecule, holds significant importance in the field of organophosphonate chemistry. Its role as a model compound is crucial for advancing our understanding of reaction mechanisms, developing new synthetic methodologies, and establishing a foundation for the design of more complex and functionally diverse organophosphorus compounds. The continued study of such fundamental molecules will undoubtedly fuel further innovation in this vital area of chemical science.

Computational Chemistry and Theoretical Modeling of Diphenyl 2 Methylpropyl Phosphonate

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of Diphenyl (2-methylpropyl)phosphonate. These calculations, typically performed using Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), provide a detailed picture of the molecule's electronic architecture.

Molecular Orbital Analysis and Electronic Distribution

Molecular orbital (MO) theory is instrumental in describing the electronic distribution and reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. mdpi.com

For Diphenyl (2-methylpropyl)phosphonate, the HOMO is expected to be localized primarily on the phenyl rings and the oxygen atoms of the phosphonate (B1237965) group, reflecting the regions of higher electron density. Conversely, the LUMO is likely to be distributed over the phosphorus atom and the phenyl rings, indicating the sites susceptible to nucleophilic attack. A smaller HOMO-LUMO gap would suggest higher reactivity. researchgate.net

Table 1: Predicted Molecular Orbital Energies and Properties for Diphenyl (2-methylpropyl)phosphonate

| Parameter | Predicted Value (eV) | Description |

| HOMO Energy | -6.85 | Indicates the energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.23 | Indicates the energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.62 | A measure of the molecule's excitability and chemical reactivity. |

| Ionization Potential | 6.85 | The energy required to remove an electron from the molecule. |

| Electron Affinity | 1.23 | The energy released when an electron is added to the molecule. |

Note: These are hypothetical values based on typical DFT calculations for similar organophosphorus compounds.

Charge Distribution, Electrostatic Potential Maps, and Reactivity Descriptors

The distribution of charge within the Diphenyl (2-methylpropyl)phosphonate molecule is a key determinant of its interactions with other molecules. Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom, revealing the polar nature of the P=O and P-O bonds. The phosphorus atom is expected to carry a significant positive charge, while the oxygen atoms will be negatively charged.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. libretexts.org For Diphenyl (2-methylpropyl)phosphonate, the MEP would show regions of negative potential (typically colored red) around the phosphoryl oxygen, indicating its susceptibility to electrophilic attack. nih.gov Regions of positive potential (blue) would be expected around the phosphorus atom and the hydrogen atoms of the phenyl and isobutyl groups. mdpi.com

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of the molecule's reactivity. researchgate.net

Table 2: Predicted Global Reactivity Descriptors for Diphenyl (2-methylpropyl)phosphonate

| Descriptor | Formula | Predicted Value (eV) |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.04 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.81 |

| Chemical Softness (S) | 1/(2η) | 0.18 |

| Electrophilicity Index (ω) | μ²/ (2η) | 2.90 |

Note: These are hypothetical values based on typical DFT calculations for similar organophosphorus compounds.

Conformational Analysis and Exploration of Potential Energy Surfaces

The flexibility of the P-O-C and C-C single bonds in Diphenyl (2-methylpropyl)phosphonate allows for multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is achieved by systematically rotating the dihedral angles and calculating the corresponding energy to map out the potential energy surface (PES). The results of such an analysis are crucial for understanding the molecule's preferred shape and how it might change in different environments. The global minimum on the PES corresponds to the most stable conformation.

Reaction Pathway Modeling and Transition State Characterization for Key Transformations

Computational modeling can be used to investigate the mechanisms of reactions involving Diphenyl (2-methylpropyl)phosphonate, such as hydrolysis or reactions with nucleophiles. By mapping the reaction pathway, it is possible to identify the transition state (TS), which represents the highest energy point along the reaction coordinate. researchgate.net Characterizing the geometry and energy of the transition state allows for the calculation of the activation energy, providing insight into the reaction kinetics. researchgate.net For instance, the nucleophilic attack on the phosphorus atom can be modeled to understand the feasibility and mechanism of substitution reactions. researchgate.net

Prediction and Interpretation of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties of Diphenyl (2-methylpropyl)phosphonate, which can aid in its characterization.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding tensors can be used to predict ¹H, ¹³C, and ³¹P NMR chemical shifts. nmrdb.org These predictions, when compared with experimental data, can help in the structural elucidation of the molecule and its conformers. nmrdb.org

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical infrared (IR) spectrum. researchgate.net This simulated spectrum can be compared with experimental IR data to identify characteristic vibrational modes, such as the P=O stretching frequency, which is a strong and prominent band in phosphonates. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectrum (UV-Vis). researchgate.net This allows for the assignment of electronic transitions, such as π→π* transitions within the phenyl rings, and can provide information about the chromophores present in the molecule. mdpi.com

Table 3: Predicted Spectroscopic Data for Diphenyl (2-methylpropyl)phosphonate

| Spectroscopy | Parameter | Predicted Value |

| ³¹P NMR | Chemical Shift (δ) | ~ 15-25 ppm |

| IR | P=O Stretch (ν) | ~ 1250-1290 cm⁻¹ |

| IR | P-O-C Stretch (ν) | ~ 1000-1050 cm⁻¹ |

| UV-Vis | λmax | ~ 260-270 nm |

Note: These are hypothetical values based on typical data for similar organophosphorus compounds.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of Diphenyl (2-methylpropyl)phosphonate over time. By solving Newton's equations of motion for a system of molecules, MD simulations can model the molecule's movements, conformational changes, and interactions with other molecules or a solvent. This approach is particularly useful for understanding how the molecule behaves in a condensed phase, such as in a solution or as a liquid. MD simulations can reveal information about intermolecular forces, such as van der Waals interactions and dipole-dipole interactions, which govern the bulk properties of the substance.

Academic and Research Applications of Diphenyl 2 Methylpropyl Phosphonate

Role as a Ligand in Homogeneous and Heterogeneous Catalysis Research

The phosphorus atom in diphenyl (2-methylpropyl)phosphonate possesses a lone pair of electrons that can be donated to a metal center, making it a potential ligand in catalysis. The nature of the substituents on the phosphorus atom influences the electronic and steric properties of the resulting metal complex, which in turn affects its catalytic activity.

In the context of homogeneous catalysis , phosphonate-containing ligands are utilized in a variety of metal-catalyzed reactions. scispace.com The P=O group in phosphonates can coordinate to metal ions, and these ligands have been explored in complexes with palladium (II), nickel (II), and copper (I). nih.gov These complexes have shown catalytic activity in reactions such as the oligomerization of ethylene. nih.gov While research on diphenyl (2-methylpropyl)phosphonate as a ligand is not extensively documented, its structural similarity to other phosphonate (B1237965) ligands suggests its potential to form stable complexes with various transition metals.

For heterogeneous catalysis , phosphonate-based ligands can be anchored to solid supports like silica (B1680970) or titanium oxide. scispace.com This immobilization allows for the easy separation of the catalyst from the reaction mixture, combining the advantages of homogeneous and heterogeneous catalysis. Research has demonstrated the use of rhodium complexes with phosphonate-containing bipyridine ligands on a titanium oxide support for chemoselective hydrogenation reactions. scispace.com

A hypothetical representation of diphenyl (2-methylpropyl)phosphonate's role as a ligand is detailed in the table below.

| Catalysis Type | Potential Metal Center | Potential Application | Rationale |

| Homogeneous | Palladium (Pd), Nickel (Ni), Rhodium (Rh) | Cross-coupling reactions, hydrogenation, hydroformylation | The phosphonate group can coordinate to the metal, influencing the electronic and steric environment of the catalytic center. |

| Heterogeneous | Titanium (Ti), Silicon (Si) (as support) | Selective hydrogenation, oxidation | The phosphonate can be grafted onto a solid support, allowing for catalyst recovery and reuse. |

Application in Materials Science Research

The unique coordination properties of phosphonates make them valuable in materials science for creating novel materials with specific functionalities.

Organophosphorus compounds are widely used as extractants in hydrometallurgy for the separation and purification of metal ions. mdpi.comresearchgate.net Phosphonates, in particular, are effective in the solvent extraction of various metals. mdpi.com The efficiency of extraction is dependent on factors such as the pH of the aqueous solution, the concentration of the extractant, and the nature of the metal ion. researchgate.net

Diphenyl (2-methylpropyl)phosphonate, with its combination of a polar P=O group and nonpolar organic substituents, is expected to be an effective extractant for certain metal ions. The P=O group can coordinate to the metal ion, while the organic groups ensure its solubility in the organic phase. The extraction process is a thermodynamically driven equilibrium, and by manipulating the conditions, selective separation of metals can be achieved. mdpi.com

The table below illustrates the potential interactions of Diphenyl (2-methylpropyl)phosphonate with various metal ions in solvent extraction.

| Metal Ion | Potential Extraction pH | Extraction Mechanism | Potential Selectivity |

| Lanthanides (e.g., La³⁺, Ce³⁺) | 2-4 | Cation exchange or solvation | High, due to the strong affinity of the phosphonate oxygen for rare earth elements. |

| Actinides (e.g., UO₂²⁺, Th⁴⁺) | 1-3 | Solvation | Good, often used in nuclear fuel reprocessing. |

| Transition Metals (e.g., Cu²⁺, Zn²⁺) | 4-6 | Cation exchange | Moderate, dependent on the specific metal and competing ions. |

Phosphonate-containing molecules can be incorporated into polymer chains to impart specific properties such as flame retardancy, thermal stability, and adhesion. A phosphonate precursor with a bidentate disilicate moiety has been synthesized to effectively modify silica surfaces, demonstrating the utility of phosphonates in creating organic-inorganic hybrid materials. researchgate.net

Diphenyl (2-methylpropyl)phosphonate could potentially be used as a precursor to synthesize functionalized polymers. For instance, if one of the phenyl groups were to be functionalized with a polymerizable group, it could be incorporated into a polymer backbone. Alternatively, it could be used as an additive to modify the properties of existing polymers.

Precursor and Reagent in Advanced Organic Synthesis Research

Phosphonates are versatile reagents and building blocks in organic synthesis, most notably in the Horner-Wadsworth-Emmons reaction to form alkenes. They are also used in the synthesis of a wide range of biologically active compounds, natural products, and medicines. researchgate.net The synthesis of phosphonates can be achieved through various methods, including the Michaelis-Arbuzov reaction. organic-chemistry.org

Diphenyl (2-methylpropyl)phosphonate can serve as a precursor for other valuable organophosphorus compounds. For example, cleavage of the phenyl ester groups could yield the corresponding phosphonic acid, a key intermediate for further synthetic transformations. Diphenyl H-phosphonate is a known precursor for the synthesis of other H-phosphonates through transesterification. mdpi.com While not a direct H-phosphonate, the diphenyl ester moiety in the target molecule suggests potential for similar transesterification reactions under specific conditions.

Model Compound for Understanding Broader Phosphonate Chemistry and Reactivity Principles

The study of well-defined phosphonate esters like diphenyl (2-methylpropyl)phosphonate can provide valuable insights into the fundamental principles of phosphonate chemistry. researchgate.net By systematically varying the alkyl and aryl substituents on the phosphonate core, researchers can probe the electronic and steric effects on reactivity, coordination chemistry, and physical properties. mdpi-res.com

For example, comparing the reactivity of diphenyl (2-methylpropyl)phosphonate with diphenyl methylphosphonate (B1257008) or other diphenyl alkylphosphonates can help elucidate the role of the alkyl group's size and structure on reaction outcomes. nih.gov Such studies are crucial for the rational design of new phosphonate-based ligands, extractants, and reagents with tailored properties for specific applications.

Future Directions, Challenges, and Emerging Research Avenues for Diphenyl 2 Methylpropyl Phosphonate Research

Development of Novel and Sustainable Synthetic Strategies

The synthesis of phosphonates has traditionally relied on methods that are often resource-intensive and can generate hazardous waste. sciencedaily.comresearchgate.net Future research on Diphenyl (2-methylpropyl)phosphonate should prioritize the development of green and sustainable synthetic strategies. sciencedaily.combioengineer.orgrsc.org This includes the exploration of:

Catalyst-Free and Solvent-Free Reactions: Investigating the feasibility of synthesizing Diphenyl (2-methylpropyl)phosphonate under solvent-free conditions or with environmentally benign solvents can significantly reduce the environmental impact. rsc.org

Microwave- and Ultrasound-Assisted Synthesis: These techniques can enhance reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. rsc.org

Biocatalysis: The use of enzymes as catalysts in the synthesis of organophosphorus compounds is a promising green alternative that can offer high selectivity and milder reaction conditions.

| Synthetic Strategy | Potential Advantages for Diphenyl (2-methylpropyl)phosphonate Synthesis |

| Catalyst-Free Reactions | Reduced cost, simplified purification, and avoidance of toxic metal catalysts. |

| Solvent-Free Conditions | Minimized waste, lower environmental impact, and potentially improved reaction kinetics. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, and increased product yields. |

| Ultrasound-Assisted Synthesis | Enhanced mass transfer, increased reaction rates, and initiation of reactions at lower temperatures. |

| Biocatalysis | High stereo- and regioselectivity, mild reaction conditions, and use of renewable resources. |

Exploration of Uncharted Mechanistic Pathways and Reactivity Patterns

A thorough understanding of the reaction mechanisms governing the formation and reactivity of Diphenyl (2-methylpropyl)phosphonate is crucial for optimizing its synthesis and exploring its potential applications. Future research should focus on:

Elucidating Reaction Intermediates: Utilizing advanced spectroscopic techniques to identify and characterize transient intermediates in the synthesis of Diphenyl (2-methylpropyl)phosphonate.

Investigating Novel Reactivity: Exploring the reactivity of the P-C bond in Diphenyl (2-methylpropyl)phosphonate towards various reagents to uncover new functionalization possibilities.

A proposed area of investigation is the detailed study of the Michaelis-Arbuzov reaction, a cornerstone of phosphonate (B1237965) synthesis, as it applies to the specific steric and electronic properties of the 2-methylpropyl group. frontiersin.org

Integration of Advanced Computational and Experimental Methodologies for Comprehensive Understanding

The synergy between computational modeling and experimental studies offers a powerful approach to gain deep insights into the properties and behavior of Diphenyl (2-methylpropyl)phosphonate. acs.org Future research should leverage:

Density Functional Theory (DFT) Calculations: To predict molecular geometries, electronic structures, and reaction pathways, providing a theoretical framework for understanding experimental observations. researchgate.netresearchgate.net High-level quantum chemical calculations can be employed to determine thermochemical data where experimental values are unavailable. nih.govacs.orgresearchgate.net

Molecular Dynamics (MD) Simulations: To study the conformational dynamics and intermolecular interactions of Diphenyl (2-methylpropyl)phosphonate in different environments. proquest.com

Advanced Spectroscopic and Crystallographic Techniques: Employing techniques such as 2D NMR, mass spectrometry, and X-ray crystallography to unequivocally determine the structure and stereochemistry of reaction products and intermediates. acs.org

| Methodology | Application in Diphenyl (2-methylpropyl)phosphonate Research |

| Density Functional Theory (DFT) | Predicting reaction mechanisms, calculating spectroscopic properties, and assessing thermodynamic stability. researchgate.netresearchgate.net |

| Molecular Dynamics (MD) Simulations | Simulating interactions with biological macromolecules or material surfaces. proquest.com |

| 2D NMR Spectroscopy | Elucidating complex molecular structures and connectivities. |

| High-Resolution Mass Spectrometry | Accurate mass determination and fragmentation analysis for structural confirmation. |

| X-ray Crystallography | Definitive determination of the three-dimensional molecular structure in the solid state. |

Potential in Niche Academic Disciplines and Interdisciplinary Research Initiatives

The unique combination of a phosphonate group with diphenyl and 2-methylpropyl moieties suggests that Diphenyl (2-methylpropyl)phosphonate could find applications in several specialized and interdisciplinary fields. Future research could explore its potential as:

A Ligand in Coordination Chemistry: The phosphonate group can act as a coordinating ligand for various metal ions, potentially leading to the formation of novel metal-organic frameworks (MOFs) or catalysts.

A Building Block in Supramolecular Chemistry: The aromatic rings and the alkyl chain could participate in various non-covalent interactions, making it a candidate for the construction of self-assembling systems.

A Scaffold in Medicinal Chemistry: Organophosphorus compounds have a wide range of biological activities. rsc.orgoup.com Investigating the biological properties of Diphenyl (2-methylpropyl)phosphonate and its derivatives could lead to the discovery of new therapeutic agents. For instance, phosphonates are known to act as enzyme inhibitors. nih.gov

The exploration of these future research directions will undoubtedly contribute to a deeper understanding of Diphenyl (2-methylpropyl)phosphonate and unlock its full potential for scientific and technological innovation.

Q & A

Q. What are the optimal acidic conditions for hydrolyzing diphenyl (2-methylpropyl)phosphonate to its corresponding phosphonic acid?

The hydrolysis of diphenyl (2-methylpropyl)phosphonate to phosphonic acid typically requires strong acidic media. A mixture of HBr in acetic acid is commonly used, followed by purification via propylene oxide to neutralize excess acid . The reaction proceeds via a nucleophilic substitution mechanism where water attacks the protonated phosphonate, leading to phenol elimination (Figure 11 in ). For phosphonopeptide synthesis, trifluoroacetic acid (TFA) is effective for removing tert-butyl groups while preserving acid-sensitive functionalities .

Q. How does steric hindrance influence the reactivity of diphenyl (2-methylpropyl)phosphonate in substitution reactions?

Steric hindrance around the phosphonate's electrophilic carbon significantly impacts reaction pathways. Bulky substituents, such as the 2-methylpropyl group, favor SN1 mechanisms due to carbocation stabilization, whereas less hindered analogs follow SN2 pathways . This distinction is critical in designing phosphonate-based inhibitors, where steric bulk can modulate selectivity for enzyme active sites (e.g., granzyme A/K inhibition studies) .

Q. What safety precautions are essential when handling diphenyl (2-methylpropyl)phosphonate in laboratory settings?

Key precautions include:

- Avoiding inhalation/contact with dust or aerosols using fume hoods and PPE (gloves, goggles) .

- Immediate decontamination of spills with ethanol or isopropanol to prevent hydrolysis byproducts (e.g., phenol) .

- Storage in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can diphenyl (2-methylpropyl)phosphonate be integrated into activity-based probes (ABPs) for studying protease activity?

ABPs can be designed by replacing fluorophores in peptide substrates with diphenyl phosphonate warheads. For example, a biotin-tagged probe targeting neutrophil serine protease 4 (NSP4) was synthesized via Michaelis–Becker reactions, followed by TFA-mediated deprotection . The phosphonate group covalently binds catalytic serine residues, enabling pull-down assays and activity profiling (Figure 3 in ).

Q. What methodological challenges arise in enantioselective additions involving diphenyl (2-methylpropyl)phosphonate?

Achieving high enantioselectivity requires chiral catalysts (e.g., binaphthyl-squaramide-tertiary amine hybrids) and precise control of reaction conditions (e.g., 0°C in ethyl acetate). Steric and electronic tuning of the phosphonate and ketimine substrates is critical, with yields and ee values reaching 94% and 99%, respectively, under optimized protocols .

Q. How do conflicting data on hydrolysis mechanisms impact the design of phosphonate-based MRI contrast agents?

Evidence suggests diphenyl phosphonate hydrolysis follows a nucleophilic pathway (Figure 11 in ), whereas dialkyl phosphonates (e.g., di-tert-butyl) undergo SN1 mechanisms. Contradictions in pH-dependent stability (e.g., TFA vs. HCl) necessitate empirical validation for gadolinium complex synthesis to avoid premature ligand degradation .

Q. Can diphenyl (2-methylpropyl)phosphonate serve as a recognition group in fluorescent probes for reactive oxygen species (ROS)?

Yes. Its electron-withdrawing properties and stability at neutral pH make it ideal for ROS-selective probes. A BODIPY-based probe with diphenyl phosphonate demonstrated rapid O2− detection in live cells, unaffected by competing redox agents . Design considerations include balancing hydrophobicity for cell permeability and optimizing excitation/emission wavelengths.

Methodological Tables

Q. Table 1: Comparison of Hydrolysis Conditions for Phosphonate Derivatives

| Phosphonate Type | Acidic Conditions | Mechanism | Applications | Reference |

|---|---|---|---|---|

| Diphenyl (2-methylpropyl) | HBr/AcOH | Nucleophilic | Peptide mimetics, MRI agents | |

| Di-tert-butyl | TFA | SN1 | Phosphonopeptides | |

| Dialkyl (e.g., methyl) | Concentrated HCl | SN2 | Bulk synthesis |

Q. Table 2: Key Parameters for ABP Design Using Diphenyl Phosphonate

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.